molecular formula C9H17NO2 B127265 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide CAS No. 143139-05-3

3-Methyl-N-[2-(vinyloxy)ethyl]butanamide

Cat. No. B127265
M. Wt: 171.24 g/mol
InChI Key: SLRYBLMJLJFYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-[2-(vinyloxy)ethyl]butanamide, also known as MVEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MVEB is a derivative of butanamide, and its unique structure makes it a promising candidate for research purposes.

Scientific Research Applications

3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been used in various scientific research applications, including drug discovery, chemical biology, and bioorganic chemistry. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has also been used as a tool to study protein-protein interactions and to modify proteins for various applications.

Mechanism Of Action

The mechanism of action of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide involves the inhibition of enzymes by binding to their active sites. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function.

Biochemical And Physiological Effects

3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can improve cognitive function in animal models of Alzheimer's disease. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in lab experiments is its ability to inhibit the activity of enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide is also relatively easy to synthesize and can be obtained in high yields. One limitation of using 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in lab experiments is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the use of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in scientific research. One direction is the development of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide-based drugs for the treatment of diseases such as cancer and Alzheimer's. Another direction is the use of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide as a tool to study protein-protein interactions and to modify proteins for various applications. Additionally, the synthesis of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide derivatives with improved properties is an area of future research.

Synthesis Methods

The synthesis of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide involves the reaction of 3-methylbutanamide with 2-chloroethyl vinyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate which is then converted to the final product through a series of steps. The yield of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

properties

CAS RN

143139-05-3

Product Name

3-Methyl-N-[2-(vinyloxy)ethyl]butanamide

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-(2-ethenoxyethyl)-3-methylbutanamide

InChI

InChI=1S/C9H17NO2/c1-4-12-6-5-10-9(11)7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,11)

InChI Key

SLRYBLMJLJFYTO-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCCOC=C

Canonical SMILES

CC(C)CC(=O)NCCOC=C

synonyms

Butanamide, N-[2-(ethenyloxy)ethyl]-3-methyl-

Origin of Product

United States

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